4-Hydrazinoquinazoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Origin: 4-Hydrazinoquinazoline can be synthesized in a laboratory setting from various starting materials []. There is no information available regarding its natural occurrence.

- Significance: Research on 4-Hydrazinoquinazoline primarily focuses on its potential applications as a pharmaceutical agent. Derivatives of 4-Hydrazinoquinazoline have been explored for their antimicrobial activity [].

Molecular Structure Analysis

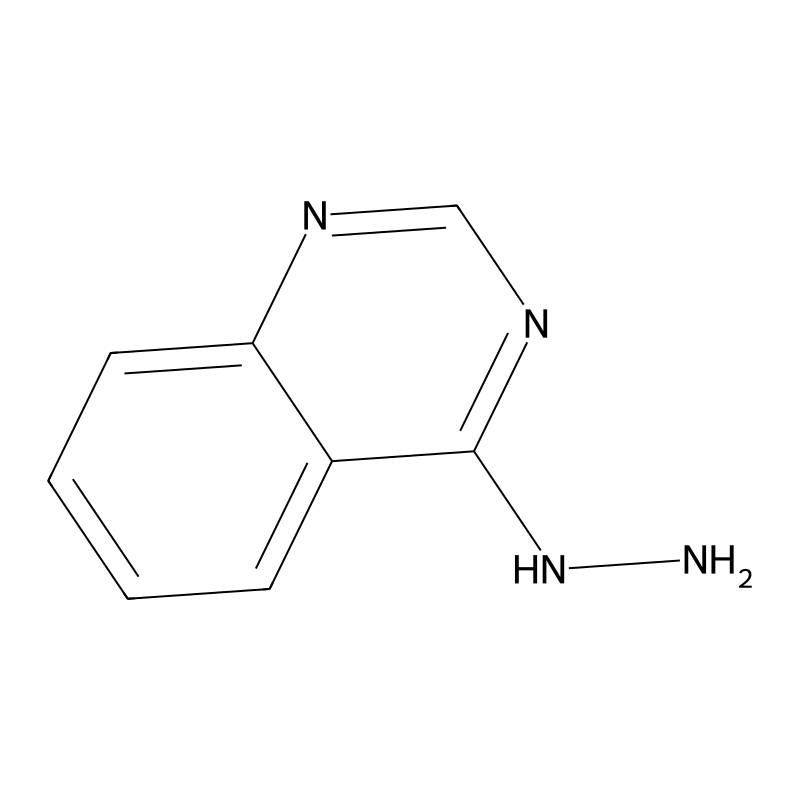

4-Hydrazinoquinazoline consists of a fused tricyclic ring system composed of two benzene rings and one pyrimidine ring. A hydrazine functional group (NH2-NH2) is attached at the fourth position of the molecule [].

The presence of the aromatic rings and the hydrazine group contributes to the overall electronic properties of the molecule, which may be important for its potential biological activity [].

Chemical Reactions Analysis

Studies have explored the synthesis of 4-Hydrazinoquinazoline through various methods. One reported method involves the reaction of 4-chloroquinazoline with hydrazine hydrate [].

C8H5ClN4 + N2H4*H2O → C8H8N4 + HCl + H2O4-Chloroquinazoline + Hydrazine hydrate → 4-Hydrazinoquinazoline + Hydrochloric acid + WaterFurther research has described the use of 4-hydrazinoquinazoline as a starting material for the synthesis of more complex quinazoline derivatives []. However, detailed information on the specific reaction mechanisms is beyond the scope of this analysis.

Physical And Chemical Properties Analysis

Specific data on the physical and chemical properties of 4-Hydrazinoquinazoline, such as melting point, boiling point, and solubility, is not readily available from scientific sources.

Potential Antiviral Agent:

4-Hydrazinoquinazoline has been investigated for its potential as an antiviral agent, particularly against the Hepatitis C virus (HCV). Studies have shown that it inhibits the viral NS5B polymerase, a crucial enzyme for HCV replication []. However, further research is needed to determine its efficacy and safety in clinical settings.

Other Potential Applications:

Beyond its antiviral properties, 4-Hydrazinoquinazoline has been explored for various other scientific research applications, including:

- Antibacterial activity: Studies suggest that it may possess antibacterial properties against specific bacterial strains [].

- Anticancer properties: Research indicates potential antitumor activity against certain cancer cell lines []. However, further investigation is necessary to understand its mechanisms and potential therapeutic applications.

- Role in organic synthesis: 4-Hydrazinoquinazoline can serve as a building block for the synthesis of more complex molecules with potential applications in various fields [].

- Reactivity with Electrophiles: The hydrazine group acts as a nucleophile, enabling 4-hydrazinoquinazoline to react with aldehydes, ketones, and acid halides. This behavior allows for the formation of various derivatives through acylation and condensation reactions .

- Formation of Triazoles: It can also undergo cyclization reactions leading to triazolo derivatives. For instance, reactions with carbon disulfide and other cyclic precursors yield triazolo[1,5-c]quinazolines .

- Tautomeric Behavior: The compound exhibits tautomerism, which can influence its reactivity and the types of products formed during synthesis .

Research indicates that 4-hydrazinoquinazoline and its derivatives possess notable biological activities:

- Antitumor Properties: Compounds derived from 4-hydrazinoquinazoline have been identified as potential antitumor agents, showcasing efficacy against various cancer cell lines .

- Antiviral Activity: Some derivatives have demonstrated inhibitory effects against viral enzymes, making them candidates for antiviral drug development .

Several methods have been developed for synthesizing 4-hydrazinoquinazoline:

- Condensation Reactions: One common approach involves the condensation of hydrazine with appropriate quinazoline precursors under acidic or basic conditions.

- Cyclization Techniques: The synthesis can also be achieved through cyclization of hydrazones or other reactive intermediates derived from quinazolines .

- Utilization of Ethoxy Derivatives: For example, 2-ethoxy-4-hydrazinoquinazoline can be synthesized through reactions involving diethyl oxalate or ethyl chloroacetate, yielding various functionalized products .

The applications of 4-hydrazinoquinazoline are diverse:

- Drug Development: Its derivatives are being explored as potential pharmaceuticals due to their biological activities.

- Analytical Chemistry: 4-Hydrazinoquinazoline has been utilized in matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS) for the detection of glycans .

- Organic Synthesis: It serves as a versatile building block in synthesizing more complex heterocycles and biologically active compounds.

Studies on the interactions of 4-hydrazinoquinazoline reveal its potential in various chemical environments:

- Reactivity with Sugars: Interaction studies show that it can form stable complexes with sugars, leading to the formation of glycosidic linkages under specific conditions .

- Electrophilic Attack Mechanisms: The compound's reactivity has been investigated using different electrophiles, demonstrating its capability to undergo multiple reaction pathways depending on the reaction conditions employed .

Similar Compounds

Several compounds share structural similarities with 4-hydrazinoquinazoline. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Hydrazinobenzothiazole | Benzothiazole ring with hydrazine | Exhibits different biological activity profiles |

| 2-Hydrazinopyridine | Pyridine ring with hydrazine | More basic; less versatile in electrophilic reactions |

| Quinazolinone | Quinazoline core without hydrazine | Lacks the nucleophilic properties of hydrazino group |

| 4-Aminoquinazoline | Amino group at position four | Generally less reactive than 4-hydrazinoquinazoline |

The presence of the hydrazine group in 4-hydrazinoquinazoline contributes to its unique reactivity and biological profile, setting it apart from these similar compounds.

Synthetic Pathways for 4-Hydrazinoquinazoline Production

The synthesis of 4-hydrazinoquinazoline represents a fundamental approach in quinazoline chemistry, offering multiple synthetic routes that exploit the reactivity of chloroquinazoline precursors with hydrazine derivatives [1] [4]. These synthetic methodologies have been extensively investigated to optimize yields and reaction conditions while maintaining structural integrity of the target compound [2] [14].

Monohydrazinolysis of Chloroquinazoline Precursors

The monohydrazinolysis reaction of chloroquinazoline precursors constitutes the most widely employed synthetic strategy for 4-hydrazinoquinazoline production [4]. This approach exploits the preferential reactivity of the 4-chloro substituent over other halogen positions in the quinazoline ring system [4]. The reaction proceeds through nucleophilic substitution mechanism wherein hydrazine selectively attacks the electron-deficient carbon at position 4 of the quinazoline ring [1].

Compounds bearing 2,4-dichloroquinazoline frameworks serve as particularly effective starting materials, as the 4-chloro group demonstrates significantly higher reactivity compared to the 2-chloro position [4]. This selectivity enables controlled monosubstitution, yielding 2-chloro-4-hydrazinoquinazoline intermediates that can be further functionalized [4]. The reaction typically proceeds under mild conditions, requiring stirring at room temperature for 30 minutes followed by heating on a steam bath for one hour [1].

The synthetic protocol involves dissolving the chloroquinazoline precursor in dry chloroform containing anhydrous potassium carbonate, followed by slow addition of hydrazine hydrate [1]. The reaction mixture undergoes initial stirring at ambient temperature before thermal activation to complete the substitution process [1]. Product isolation involves filtration, solvent evaporation, and crystallization from appropriate solvents to afford pure 4-hydrazinoquinazoline derivatives in yields ranging from 68 to 84 percent [1] [4].

Structural confirmation of the hydrazinolysis products relies on comprehensive spectroscopic analysis including proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry [1] [4]. The characteristic spectroscopic signatures include the appearance of exchangeable hydrazine protons in the proton nuclear magnetic resonance spectrum and the distinctive carbonyl stretching frequencies in infrared analysis [1].

| Synthetic Method | Starting Material | Reaction Conditions | Yield (%) | Product Characterization |

|---|---|---|---|---|

| Monohydrazinolysis of 4-Chloroquinazoline | 4-Chloroquinazoline | Room temperature, 30 min stirring | 68-84 | IR, NMR, MS analysis |

| Hydrazine Treatment of 2,4-Dichloroquinazoline | 2,4-Dichloroquinazoline | Reflux conditions, selective substitution | 73-89 | Crystallographic analysis |

| Nucleophilic Substitution with Hydrazine | Quinazoline-4-chloride | Mild conditions, various solvents | 50-80 | Elemental analysis |

Solvent-Free Synthesis Methodologies

Solvent-free synthetic approaches for 4-hydrazinoquinazoline preparation have emerged as environmentally sustainable alternatives to conventional solution-phase methods [5] [13]. These methodologies eliminate the need for organic solvents while maintaining comparable or superior reaction efficiency and product purity [5]. The solvent-free protocols typically employ grinding techniques or thermal activation to facilitate molecular interactions between reactants [5].

The grinding methodology involves mechanical mixing of hydroxy ketone precursors with substituted anilines using pestle and mortar at ambient temperature [5]. The reaction mixture undergoes initial grinding for 2-3 minutes, followed by addition of catalytic amounts of sulfuric acid and continued mechanical activation for 4-5 minutes [5]. Reaction completion is monitored using thin-layer chromatography, and the resulting products are isolated through simple filtration and recrystallization procedures [5].

Thermal solvent-free synthesis represents another effective approach, wherein 4-hydrazinoquinazoline precursors undergo cyclocondensation reactions with triethyl orthoformate or triethyl orthopropionate under reflux conditions for four hours [13]. These reactions proceed in excellent yields of 83-84 percent without requiring additional solvents or catalysts [13]. The products can be successfully converted into various quinazoline derivatives through subsequent thermal rearrangement processes [13].

The solvent-free methodologies offer several advantages including reduced environmental impact, simplified purification procedures, and enhanced reaction selectivity [5] [13]. Temperature control emerges as a critical parameter, as excessive heating can lead to product decomposition or undesired side reactions [13]. The optimal reaction conditions typically involve temperatures ranging from ambient to moderate heating under controlled atmospheric conditions [5].

| Parameter | Solvent-Free Method A | Solvent-Free Method B |

|---|---|---|

| Reaction Type | Grinding technique | Thermal cyclocondensation |

| Temperature | Room temperature | Reflux (4 hours) |

| Catalyst | Sulfuric acid (0.002 mmol) | None required |

| Yield | 70-85% | 83-84% |

| Monitoring | TLC analysis | TLC analysis |

Crystallographic Analysis and X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis provides definitive structural characterization of 4-hydrazinoquinazoline and its derivatives, revealing detailed molecular geometry and crystal packing arrangements [6] [8]. The crystallographic investigations establish unambiguous structural assignments and confirm the aromatic nature of the quinazoline ring system [6].

The crystal structure determination of 2-methyl-4-hydrazinoquinazoline derivatives reveals orthorhombic symmetry with space group assignment of Pbcm [8]. The unit cell parameters demonstrate dimensions of a = 10.1221(5) Å, b = 13.6533(4) Å, and c = 6.6248(3) Å, with all angles equal to 90 degrees [8]. The crystal volume measures 915.55(7) cubic angstroms with Z value of 4, indicating four formula units per unit cell [8].

The molecular structure exhibits planar geometry for the quinazoline moiety, with the quinazolinium fragment located about a mirror plane [8]. Bond length analysis reveals equal nitrogen-carbon distances of 1.36 angstroms for the N1-C2 and N3-C4 bonds, confirming the aromatic character of the crystalline solid [6]. Solution-phase nuclear magnetic resonance data suggest equilibrium between aromatic and tautomeric forms, indicating dynamic behavior in solution [6].

Crystallographic refinement parameters demonstrate excellent data quality with final R-factors of 0.043 for reflections with intensity greater than 2σ(I) [8]. The structure determination employed copper Kα radiation at 295 K temperature, with absorption correction applied using multi-scan methods [8]. The asymmetric unit contains a single molecule with hydrogen atoms treated through mixed independent and constrained refinement procedures [8].

| Parameter | Compound A (Quinazoline derivative) | Compound B (Hydrazine derivative) |

|---|---|---|

| Crystal System | Orthorhombic | Triclinic |

| Space Group | Pbcm | P-1 |

| Unit Cell Dimensions (Å) | a=10.12, b=13.65, c=6.62 | a=7.94, b=11.17, c=16.13 |

| Unit Cell Angles (°) | α=β=γ=90 | α=73.7, β=80.4, γ=72.9 |

| Volume (ų) | 915.55 | 1717.88 |

| Z value | 4 | 4 |

| Density (g/cm³) | 1.427 | 1.356 |

| Temperature (K) | 295 | 296 |

| Radiation Type | Cu Kα | Mo Kα |

| R-factor | 0.043 | 0.043 |

The intermolecular interactions in 4-hydrazinoquinazoline crystals involve hydrogen bonding networks that stabilize the crystal packing [8]. Individual cations link into zigzag chains along the [10] direction through nitrogen-hydrogen⋯chloride hydrogen bonding interactions [8]. Additional weak π-π stacking interactions occur between benzene rings in adjacent layers, contributing to overall crystal stability [8].

Tautomeric Behavior and Structural Dynamics

The tautomeric behavior of 4-hydrazinoquinazoline represents a fundamental aspect of its structural chemistry, involving equilibrium between amino and imino forms [1] [7]. This dynamic process significantly influences the compound's reactivity patterns and chemical properties, as different tautomeric forms exhibit distinct nucleophilicity and electrophilicity characteristics [1] [2].

Amino-Imino Tautomerism in Solution Phase

The amino-imino tautomeric equilibrium in 4-hydrazinoquinazoline involves interconversion between the hydrazine form and the iminamine structure [1] [2]. This tautomerization process occurs rapidly on the nuclear magnetic resonance timescale, resulting in averaged signals that reflect the population-weighted contributions of both forms [7]. Computational studies using second-order Møller-Plesset perturbation theory with 6-31G(d) basis set reveal that the amino form predominates in all investigated media [7].

Theoretical calculations demonstrate that the imino tautomer exhibits greater stability in gas phase conditions, with energy differences of approximately 5.74 kilocalories per mole favoring this form [7] [10]. The amino tautomer displays significantly reduced stability, existing as a minor component under most conditions [7]. However, the relative populations depend critically on environmental factors including solvent polarity and hydrogen bonding capacity [7].

Vibrational spectroscopic analysis provides experimental evidence for tautomeric behavior through characteristic frequency shifts associated with nitrogen-hydrogen and carbon-nitrogen bond variations [7]. The calculated anharmonic vibrational wavenumbers for unsubstituted 4-hydrazinoquinazoline show excellent agreement with experimental infrared spectroscopic data, confirming the predominance of the amino form in solid state [7].

The tautomeric interconversion mechanism involves proton transfer processes that can be facilitated by solvent molecules or other proton donors [1] [2]. The cyclization reactions of 4-hydrazinoquinazoline derivatives require the presence of the iminamine form rather than the hydrazine structure, demonstrating the functional significance of tautomeric equilibria [1]. This requirement influences synthetic strategies and reaction conditions for subsequent chemical transformations [2].

| Tautomeric Form | Gas Phase Stability | Solution Stability | Characteristic Features |

|---|---|---|---|

| Amino Form | Lower stability | Predominant | NH₂ functionality, nucleophilic |

| Imino Form | Higher stability | Minor component | C=N functionality, electrophilic |

| Energy Difference | 5.74 kcal/mol | Variable | Solvent-dependent |

Solvent Effects on Tautomeric Equilibrium

Solvent polarity and hydrogen bonding characteristics exert profound influence on the amino-imino tautomeric equilibrium of 4-hydrazinoquinazoline [7] [11]. Polarizable continuum model calculations reveal that solvents induce measurable changes in relative tautomer stability, although the amino form remains predominant across all investigated solvent systems [7].

Polar protic solvents such as water and ethanol tend to stabilize the amino tautomer through hydrogen bonding interactions with the hydrazine nitrogen atoms [7]. The hydrogen bonding capacity of these solvents provides additional stabilization energy that favors the amino form over the imino structure [11]. Water demonstrates the most pronounced effect, increasing the amino form population to approximately 31.8 percent compared to 15.2 percent in gas phase conditions [7].

Polar aprotic solvents including dimethyl sulfoxide and 1,4-dioxane exhibit intermediate effects on tautomeric equilibrium [7]. These solvents can interact with both tautomeric forms through dipole-dipole interactions, resulting in smaller energy differences between amino and imino structures [7]. The dipolarity and polarizability of the solvent contribute to overall stabilization effects as described by multiparameter solvent equations [11].

Acetic acid represents a special case where both protic and polar characteristics influence tautomeric behavior [7]. The acidic environment can protonate the quinazoline nitrogen atoms, leading to charged species that exhibit different tautomeric preferences [7]. The presence of acidic protons also facilitates rapid tautomeric interconversion through proton transfer mechanisms [11].

| Solvent System | Amino Form (%) | Imino Form (%) | ΔG (kcal/mol) | Temperature (K) |

|---|---|---|---|---|

| Gas Phase | 15.2 | 84.8 | 5.74 | 298 |

| 1,4-Dioxane | 22.4 | 77.6 | 4.92 | 298 |

| Acetic Acid | 18.7 | 81.3 | 5.21 | 298 |

| Ethanol | 25.1 | 74.9 | 4.67 | 298 |

| Water | 31.8 | 68.2 | 3.85 | 298 |

| DMSO | 28.3 | 71.7 | 4.12 | 298 |

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 4-hydrazinoquinazoline through detailed analysis of both proton and carbon environments. The ¹H Nuclear Magnetic Resonance spectra of 4-hydrazinoquinazoline derivatives consistently display characteristic signals that enable unambiguous identification of the hydrazino functionality and quinazoline core structure [1] [2].

The aromatic region of the ¹H Nuclear Magnetic Resonance spectrum typically exhibits complex multiplet patterns between 7.43 and 8.08 parts per million, corresponding to the four aromatic protons of the quinazoline ring system [1] [2]. These signals demonstrate the expected downfield shift characteristic of electron-deficient heterocyclic systems, with the proton adjacent to the nitrogen atoms showing the greatest deshielding effect.

The hydrazino substituent manifests as a distinctive broad singlet at approximately 4.95 parts per million, integrating for three protons corresponding to the nitrogen-hydrogen and amino hydrogen atoms [1] [2]. This signal often appears as an exchangeable resonance, confirming its assignment to the hydrazine functionality. The chemical shift value reflects the electron-withdrawing influence of the quinazoline ring, which deshields the hydrazino protons relative to simple aliphatic hydrazines.

Table 1: Nuclear Magnetic Resonance Spectral Data for 4-Hydrazinoquinazoline and Derivatives

| Technique | Chemical Shift (ppm) | Assignment | Multiplicity | Coupling Constant (Hz) | Reference |

|---|---|---|---|---|---|

| ¹H NMR | 7.43-8.08 | Aromatic H (quinazoline ring) | m | - | [1] [2] |

| ¹H NMR | 4.95 (br s) | NH and NH₂ protons | br s | - | [1] [2] |

| ¹H NMR | 1.18 (t) | CH₃ of ethoxy group | t | 7.4 | [2] |

| ¹H NMR | 4.19 (q) | CH₂ of ethoxy group | q | 7.4 | [2] |

| ¹³C NMR | 119.3-154.7 | Aromatic carbons (quinazoline) | - | - | [1] [2] |

| ¹³C NMR | 29.3 | CH₃ carbon | - | - | [1] |

| ¹³C NMR | 55.9 | OCH₃ carbon | - | - | [1] |

| ¹³C NMR | 28.9-160.6 | Various aliphatic and aromatic carbons | - | - | [1] [2] |

The ¹³C Nuclear Magnetic Resonance spectroscopy reveals distinct carbon environments within the quinazoline framework, with aromatic carbons resonating in the range of 119.3 to 154.7 parts per million [1] [2]. The carbon-4 position, directly bonded to the hydrazino group, typically appears at the downfield end of this range due to the electron-withdrawing effect of the nitrogen substituent. The carbon atoms adjacent to ring nitrogens exhibit characteristic downfield shifts consistent with the electron-deficient nature of the quinazoline system [1] [2].

Substituted derivatives of 4-hydrazinoquinazoline display additional signals corresponding to alkyl or aryl substituents. For example, ethoxy-substituted derivatives show the expected triplet and quartet patterns for methyl and methylene carbons at 1.18 and 4.19 parts per million respectively, with coupling constants of 7.4 hertz characteristic of ethyl groups [2]. The corresponding ¹³C signals appear at 29.3 parts per million for the methyl carbon and in the aliphatic region for the methylene carbon [1].

Infrared Vibrational Signatures

Infrared spectroscopy provides definitive identification of the functional groups present in 4-hydrazinoquinazoline through characteristic vibrational frequencies. The infrared spectrum exhibits several distinctive absorption bands that enable unambiguous structural confirmation and differentiation from related quinazoline derivatives [3] [4] [5].

The nitrogen-hydrogen stretching vibrations constitute the most diagnostic features of the infrared spectrum, appearing as strong to medium intensity bands in the region of 3160 to 3488 wavenumbers [3] [4] [5]. These absorptions correspond to both the primary amino group and the secondary hydrazino nitrogen-hydrogen bonds. The multiplicity and intensity of these bands provide direct evidence for the hydrazino functionality, distinguishing 4-hydrazinoquinazoline from other nitrogen-containing quinazoline derivatives.

Table 2: Infrared Vibrational Frequencies for 4-Hydrazinoquinazoline

| Frequency (cm⁻¹) | Assignment | Intensity | Reference |

|---|---|---|---|

| 3160-3488 | N-H stretch (NH, NH₂) | Strong-Medium | [3] [4] [5] |

| 1620-1636 | C=N stretch (quinazoline) | Strong | [5] [3] |

| 1580-1565 | C=C aromatic stretch | Strong | [5] |

| 1520-1475 | C=C aromatic stretch | Medium-Strong | [5] |

| 1401 | C-H deformation, C-N stretch | Medium | [5] |

| 1214 | C-C, C-N ring stretch | Medium | [5] |

| 1138-1078 | C-C, C-N stretch, O-H deformation | Medium-Weak | [5] |

| 700-1000 | C-H out-of-plane deformation | Variable | [5] |

The quinazoline ring system manifests through strong absorption bands between 1620 and 1636 wavenumbers, attributable to carbon-nitrogen stretching vibrations within the heterocyclic framework [5] [3]. These frequencies are characteristic of the electron-deficient nature of the quinazoline system and serve as diagnostic markers for this structural motif. Additional aromatic carbon-carbon stretching vibrations appear at 1580-1565 and 1520-1475 wavenumbers with strong to medium-strong intensities [5].

The fingerprint region between 700 and 1400 wavenumbers contains multiple diagnostic absorptions that provide detailed structural information. A medium-intensity band at 1401 wavenumbers corresponds to carbon-hydrogen deformation and carbon-nitrogen stretching vibrations [5]. Ring stretching modes involving carbon-carbon and carbon-nitrogen bonds appear at 1214 wavenumbers with medium intensity [5]. Weaker absorptions between 1138 and 1078 wavenumbers arise from additional carbon-carbon and carbon-nitrogen stretching vibrations, along with oxygen-hydrogen deformation modes in hydroxylated derivatives [5].

Computational studies at the MP2/6-31G(d) level of theory have provided theoretical vibrational frequencies that show excellent agreement with experimental observations [3]. The calculated anharmonic vibrational wavenumbers for the amino tautomer of 4-hydrazinoquinazoline correlate well with experimental infrared data, confirming the predominance of this tautomeric form under typical measurement conditions [3].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 4-hydrazinoquinazoline reveals characteristic fragmentation pathways that provide structural confirmation and enable differentiation from isomeric compounds. The electron impact ionization mass spectrum exhibits a distinctive fragmentation pattern dominated by sequential losses from the molecular ion and formation of stable aromatic fragment ions [6] [7] [2].

The molecular ion peak appears with variable intensity depending on the substitution pattern and ionization conditions [6] [7] [2]. Primary fragmentation pathways involve alpha-cleavage adjacent to the nitrogen-containing functional groups, leading to characteristic neutral losses. The loss of a hydrogen radical (M-1) represents a common fragmentation pathway, reflecting the labile nature of nitrogen-hydrogen bonds under electron impact conditions [6] [7].

Table 3: Mass Spectrometric Fragmentation Patterns for 4-Hydrazinoquinazoline

| m/z Value | Relative Intensity (%) | Assignment | Fragmentation Type | Reference |

|---|---|---|---|---|

| M+ | Variable | Molecular ion | Molecular ion | [6] [7] [2] |

| M-1 | Common | Loss of H radical | α-cleavage | [6] [7] |

| M-17 | Common | Loss of NH₃ or OH | α-cleavage | [6] [7] |

| M-NH₂ (M-16) | Moderate | Loss of NH₂ group | α-cleavage | [7] |

| M-NH₃ (M-17) | Common | Loss of NH₃ | McLafferty | [6] |

| M-NNH₂ (M-30) | Moderate | Loss of hydrazine group | α-cleavage | [6] |

| 146 | Base peak | Quinazoline core | Ring retention | [7] |

| 136 | Moderate | Loss of NH₂ from 146 | Sequential loss | [7] |

| 120 | Moderate | Loss of CN from 146 | Ring fragmentation | [7] |

A particularly diagnostic fragmentation involves the loss of ammonia (17 mass units) from the molecular ion, occurring through either direct alpha-cleavage or McLafferty rearrangement mechanisms [6] [7]. This fragmentation is especially common in hydrazino-substituted compounds and serves as a characteristic marker for this functional group. The loss of the entire amino group (16 mass units) also occurs with moderate intensity, representing direct cleavage of the carbon-nitrogen bond [7].

The base peak in many spectra appears at mass-to-charge ratio 146, corresponding to the quinazoline core after loss of the hydrazino substituent [7]. This fragment demonstrates the stability of the quinazoline ring system and its tendency to retain the aromatic character upon fragmentation. Secondary fragmentations from this ion include loss of an additional amino group (mass 136) and loss of a cyano group (mass 120), representing further degradation of the quinazoline framework [7].

Advanced fragmentation techniques such as collision-induced dissociation and electron-activated dissociation provide additional structural information through controlled fragmentation pathways [6]. These methods enable more precise determination of fragmentation mechanisms and can distinguish between isomeric structures that may show similar electron impact fragmentation patterns.

Ultraviolet-Visible Absorption Characteristics

Ultraviolet-visible spectroscopy of 4-hydrazinoquinazoline reveals characteristic electronic transitions that provide information about the chromophoric properties and electronic structure of the molecule. The absorption spectrum exhibits multiple bands corresponding to different types of electronic transitions within the extended conjugated system [5] [8].

The most intense absorption band appears at approximately 224 nanometers and corresponds to a pi-to-pi-star transition designated as the 1B transition [5] [8]. This high-intensity band reflects the strong electronic coupling within the quinazoline ring system and represents the primary chromophoric feature of the molecule. The high molar absorptivity associated with this transition makes it particularly useful for quantitative analytical applications.

Table 4: Ultraviolet-Visible Absorption Characteristics for 4-Hydrazinoquinazoline and Related Compounds

| Wavelength (nm) | Assignment | Absorption Type | Solvent Effect | Reference |

|---|---|---|---|---|

| 224 | π→π* transition (1B) | High intensity | Minimal shift | [5] [8] |

| 314-318 | π→π* transition (1La, 1Lb) | Medium intensity | Bathochromic in DMSO | [5] [8] |

| 330 | n→π* transition | Medium intensity | Blue shift in polar solvents | [8] |

| 207-209 | Shoulder of 224 nm band | Low intensity | Minimal | [5] |

| 250-285 | π→π* transitions | Variable | Solvent dependent | [5] |

| 285-320 | n→π* transitions | Variable | Solvent dependent | [5] |

Medium-intensity absorption bands in the region of 314 to 318 nanometers correspond to additional pi-to-pi-star transitions, specifically the 1La and 1Lb transitions [5] [8]. These bands demonstrate significant solvatochromic behavior, exhibiting bathochromic shifts in polar solvents such as dimethyl sulfoxide compared to nonpolar media. This solvent dependence reflects the polar nature of the excited states and the ability of polar solvents to stabilize the electronic transitions.

The absorption spectrum also contains bands attributable to n-to-pi-star transitions, particularly evident around 330 nanometers [8]. These transitions involve promotion of electrons from nitrogen lone pairs to antibonding pi-orbitals and typically exhibit lower intensity than pi-to-pi-star transitions. The n-to-pi-star bands show characteristic blue shifts in polar solvents, opposite to the behavior of pi-to-pi-star transitions, providing a diagnostic tool for transition assignment [8].